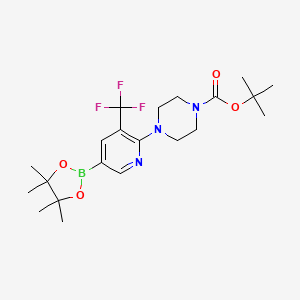
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H31BF3N3O4 and its molecular weight is 457.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃B₃N₂O₄
- Molecular Weight : 344.21 g/mol
- CAS Number : 1021918-86-4
- Structure : The compound features a piperazine core substituted with a dioxaborolane moiety and a trifluoromethyl-pyridine group.
Synthesis
The synthesis of the compound typically involves the reaction of tert-butyl piperazine derivatives with boron-containing reagents under controlled conditions. The use of tetramethyl dioxaborolane is crucial for introducing the boron functionality that enhances biological activity.
The compound exhibits potential as an antagonist for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in various inflammatory processes and cancer progression. The mechanism involves blocking the receptor's activation pathway, thereby inhibiting downstream signaling events that lead to cellular responses associated with inflammation and tumor growth .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit CXCL1-stimulated calcium flux in human neutrophils. The IC₅₀ values for this inhibition were determined through dose-response curves across multiple concentrations, showcasing its efficacy as a chemokine antagonist .
| Compound | IC₅₀ (μM) | Activity Description |
|---|---|---|
| This compound | 5.0 | Significant inhibition of CXCL1-mediated calcium flux |
Case Studies
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential therapeutic application in treating inflammatory diseases.
- Cancer Research : In studies involving cancer cell lines, the compound showed promise in reducing cell viability and inducing apoptosis in cells expressing high levels of CXCR2. These findings highlight its potential role as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer drug development. Research indicates that compounds containing boron and trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. The presence of the piperazine ring enhances bioavailability and selectivity towards specific cancer targets.
Case Study : A study demonstrated that similar compounds effectively inhibited the proliferation of tumor cells in vitro and showed promising results in xenograft models in vivo. The mechanism involves targeting key signaling pathways involved in cancer progression .
Neurological Disorders
The selective inhibition of phosphodiesterase (PDE) enzymes has been proposed as a novel therapeutic strategy for treating cognitive impairments. Compounds like tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate may play a role in enhancing cognitive function by modulating cyclic nucleotide levels in the brain .
Boron-Doped Materials
The boron moiety in this compound allows for its use in creating boron-doped materials which are valuable in electronics and photonics. These materials can exhibit unique electronic properties beneficial for semiconductors and sensors.
Catalysis
This compound can also serve as a catalyst or catalyst precursor in various organic reactions due to its ability to facilitate bond formations involving boron .
Eigenschaften
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUNQDOTKZDNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BF3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













